6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
6-bromo-2,4-dichlorothieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrCl2N2S/c7-3-1-2-4(12-3)5(8)11-6(9)10-2/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIBZFQOVIDMRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1N=C(N=C2Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrCl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101262874 | |
| Record name | 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101262874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311275-35-0 | |
| Record name | 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311275-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101262874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2,4-dichlorothieno[3,2-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine typically involves multiple steps, including bromination and chlorination reactions. One common method starts with the Gewald reaction, which forms the thieno[3,2-d]pyrimidine core. This is followed by bromination and chlorination to introduce the bromine and chlorine atoms at the desired positions .
Industrial Production Methods: Industrial production of this compound often relies on scalable and robust synthetic routes. The process involves standard laboratory equipment and avoids the use of chromatography for purification, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the sulfur atom within the thieno[3,2-d]pyrimidine ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products depend on the specific reactions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Used in the development of bioactive molecules and pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The pathways involved often include signal transduction and metabolic processes, which are crucial for its biological activity .
Comparison with Similar Compounds
6-Bromo-4-chlorothieno[3,2-d]pyrimidine (CAS: 225385-03-5)
- Substituents : Bromine (C6), chlorine (C4).
- Key differences : Lacks the C2 chlorine, reducing electrophilicity and limiting substitution sites.
- Applications : Used in synthesizing kinase inhibitors via single substitution at C4 .
- Reactivity : Less reactive toward nucleophiles compared to the dichloro analogue .
7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine (CAS: 41102-25-4)
- Substituents : Bromine (C7), chlorines (C2, C4).
- Key differences : Positional isomerism alters electronic distribution and steric accessibility.
- Applications : Intermediate for FLT3-ITD kinase inhibitors in leukemia research .
Analogues with Different Heterocyclic Cores
6-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1131992-34-1)
6-Bromo-2-methylthieno[3,2-d]pyrimidin-4-amine (CAS: 1017789-20-6)
- Substituents : Methyl (C2), amine (C4).
- Key differences : Amine and methyl groups improve solubility but reduce electrophilic reactivity.
- Applications: Potential as a building block for covalent inhibitors targeting cysteine residues .
Thieno[2,3-d]pyrimidine Isomers
5-Bromo-4-chlorothieno[2,3-d]pyrimidine (CAS: 814918-95-1)
- Core structure: Thieno[2,3-d]pyrimidine (sulfur at position 2 vs. 3).
- Key differences : Altered ring fusion impacts molecular geometry and binding pocket compatibility .
- Reactivity : Bromine at C5 may exhibit distinct regioselectivity in coupling reactions .
Comparative Data Table
Biological Activity
6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural arrangement with bromine and chlorine substituents that significantly influence its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, antiproliferative effects, and potential therapeutic applications.
- Molecular Formula : C_6H_3BrCl_2N_2S
- Molecular Weight : Approximately 283.96 g/mol
- Appearance : White solid
The biological activity of this compound largely stems from its ability to interact with various molecular targets. The compound acts as an inhibitor or modulator of enzymes and receptors involved in critical cellular processes. Its mechanism includes:
- Enzyme Inhibition : The compound effectively inhibits specific enzymes essential for the survival of pathogens and cancer cells.
- Cell Cycle Arrest : Studies indicate that it induces cell cycle arrest at the G2/M phase in various cancer cell lines, which is crucial for its antiproliferative effects .
Antiproliferative Effects
Research has demonstrated significant antiproliferative activity against various cancer cell lines. Notable findings include:
- MDA-MB-231 Breast Cancer Cells : Treatment with this compound resulted in marked cell death and G2/M phase arrest, indicating its potential as an anticancer agent .
- Comparison with Analogues : The presence of bromine at the C7 position enhances the cytotoxic effects compared to non-brominated analogues. For instance, compounds lacking bromine exhibited reduced toxicity and altered mechanisms of action .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | 15 | G2/M Arrest |
| Non-brominated analogue | MDA-MB-231 | >15 | Reduced cytotoxicity |
| Iodinated analogue | L1210 | 5 | Enhanced cytostatic activity |
Case Studies
- Cell Cycle Analysis : In a study examining the effects on MDA-MB-231 cells, flow cytometry revealed that treatment with this compound led to a significant accumulation of cells in the G2/M phase after 48 hours. This was associated with increased apoptosis rates compared to control groups .
- Comparative Studies : Research comparing halogenated derivatives indicated that while all tested compounds showed antiproliferative properties, those containing bromine exhibited superior efficacy in inducing cell cycle arrest and apoptosis across multiple cancer cell lines (HeLa, CEM) compared to their non-brominated counterparts .
Potential Applications
The unique properties of this compound make it a candidate for further development in:
- Cancer Therapy : Its ability to induce apoptosis and inhibit tumor growth positions it as a promising agent in cancer treatment protocols.
- Agrochemicals : Given its biological activity profile, it may also be explored for use in developing new agrochemical products aimed at pest control.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 6-bromo-2,4-dichlorothieno[3,2-d]pyrimidine in laboratory settings?
- Methodological Answer :
- Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood or glovebox to avoid inhalation or skin contact due to potential toxicity .
- Store the compound in a dry, inert atmosphere (e.g., argon) to prevent decomposition. Dispose of waste via certified hazardous waste services to mitigate environmental risks .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer :
- A two-step approach is often used: (1) Bromination of a thienopyrimidine precursor using reagents like PBr₃ or NBS (N-bromosuccinimide) under anhydrous conditions. (2) Selective chlorination at the 2- and 4-positions using POCl₃ or PCl₃ in the presence of a catalytic amine (e.g., DMF) at 80–100°C .
- Intermediate purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate the target compound .
Q. How can the purity and structural integrity of this compound be verified?
- Methodological Answer :
- Use ¹H/¹³C NMR to confirm substitution patterns (e.g., downfield shifts for bromine and chlorine atoms). For example, the C-6 bromine typically causes a deshielding effect at adjacent protons .
- High-resolution mass spectrometry (HRMS) ensures accurate molecular weight confirmation. Elemental analysis validates empirical composition (±0.4% tolerance) .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data (e.g., unexpected splitting in NMR) for this compound?
- Methodological Answer :
- Variable-temperature NMR can resolve splitting caused by dynamic effects (e.g., rotational barriers). For example, heating the sample to 60°C may average out inequivalent proton environments .
- X-ray crystallography provides definitive structural validation. Co-crystallization with compatible solvents (e.g., DCM/hexane) often yields high-quality crystals for analysis .
Q. What strategies optimize the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- Use Pd(PPh₃)₄ or XPhos Pd G3 as catalysts to enhance reactivity at the bromine site. The 4-chloro position remains inert under mild conditions (room temperature, THF/H₂O), enabling sequential functionalization .
- Add Cs₂CO₃ as a base to deprotonate boronic acids and stabilize the palladium intermediate. Monitor reaction progress via TLC (Rf shift) .
Q. How does this compound serve as a scaffold for kinase inhibitor development?
- Methodological Answer :
- The compound’s planar structure allows π-π stacking interactions with kinase ATP-binding pockets. Introduce substituents at the 6-bromo position (e.g., aryl groups via cross-coupling) to enhance target affinity .
- In vitro kinase assays (e.g., ADP-Glo™) quantify inhibition. Pair with molecular docking studies (AutoDock Vina) to predict binding modes and guide SAR optimization .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Methodological Answer :
- Exothermic bromination : Use controlled addition of brominating agents (e.g., dropwise addition of PBr₃) with jacketed reactors to manage heat dissipation .
- Byproduct formation : Optimize stoichiometry (e.g., 1.1 equiv Br₂) and employ flow chemistry setups to improve reaction homogeneity and yield .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data for this compound derivatives across cell lines?
- Methodological Answer :
- Dose-response curves : Replicate assays in triplicate using standardized protocols (e.g., MTT assay, 72-hour incubation). Check for solvent interference (e.g., DMSO ≤0.1% v/v) .
- Metabolic profiling : Use LC-MS to verify compound stability in cell culture media. Degradation products (e.g., dehalogenated species) may explain variability .
Q. Why do computational predictions (e.g., logP) for this compound diverge from experimental HPLC measurements?
- Methodological Answer :
- Parameterize force fields : Adjust atomic partial charges in software like COSMO-RS to account for halogen-bonding interactions, which are often underestimated in default settings .
- HPLC calibration : Use a homologous series of halogenated standards to improve retention time accuracy for lipophilic compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
